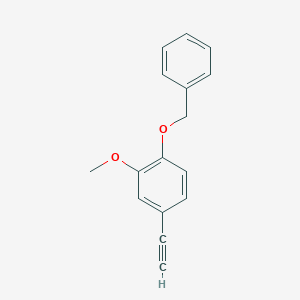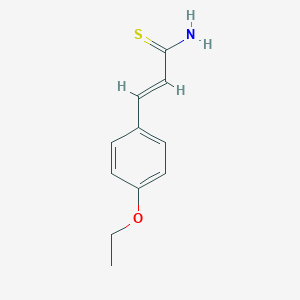
(E)-3-(4-ethoxyphenyl)prop-2-enethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-ethoxyphenyl)prop-2-enethioamide, also known as EPPTE, is a chemical compound that has been studied for its potential use in scientific research. EPPTE is a thioamide derivative that has been found to have interesting biochemical and physiological effects, making it a promising compound for further investigation.
Mecanismo De Acción
The mechanism of action of (E)-3-(4-ethoxyphenyl)prop-2-enethioamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell proliferation. Specifically, (E)-3-(4-ethoxyphenyl)prop-2-enethioamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression.
Efectos Bioquímicos Y Fisiológicos
(E)-3-(4-ethoxyphenyl)prop-2-enethioamide has been found to have a number of interesting biochemical and physiological effects. In addition to its potential as a cancer therapeutic, (E)-3-(4-ethoxyphenyl)prop-2-enethioamide has also been shown to have anti-inflammatory properties. It has been suggested that (E)-3-(4-ethoxyphenyl)prop-2-enethioamide may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (E)-3-(4-ethoxyphenyl)prop-2-enethioamide is that it is relatively easy to synthesize, making it readily available for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of potential future directions for research on (E)-3-(4-ethoxyphenyl)prop-2-enethioamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and delivery method for (E)-3-(4-ethoxyphenyl)prop-2-enethioamide in order to maximize its effectiveness. Another area of interest is its potential as an anti-inflammatory agent. More research is needed to determine the mechanisms underlying its anti-inflammatory effects and to explore its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to better understand the mechanism of action of (E)-3-(4-ethoxyphenyl)prop-2-enethioamide and its potential use in other areas of scientific research.
Métodos De Síntesis
The synthesis of (E)-3-(4-ethoxyphenyl)prop-2-enethioamide can be achieved through a multi-step process. One common method involves the reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate is then reacted with thioacetamide in the presence of a base to yield (E)-3-(4-ethoxyphenyl)prop-2-enethioamide.
Aplicaciones Científicas De Investigación
(E)-3-(4-ethoxyphenyl)prop-2-enethioamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that (E)-3-(4-ethoxyphenyl)prop-2-enethioamide can inhibit the growth of cancer cells in vitro, and it has been suggested that it may have potential as a chemotherapeutic agent.
Propiedades
Número CAS |
155265-07-9 |
|---|---|
Nombre del producto |
(E)-3-(4-ethoxyphenyl)prop-2-enethioamide |
Fórmula molecular |
C11H13NOS |
Peso molecular |
207.29 g/mol |
Nombre IUPAC |
(E)-3-(4-ethoxyphenyl)prop-2-enethioamide |
InChI |
InChI=1S/C11H13NOS/c1-2-13-10-6-3-9(4-7-10)5-8-11(12)14/h3-8H,2H2,1H3,(H2,12,14)/b8-5+ |
Clave InChI |
IQNQLJCAKLMJNP-VMPITWQZSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)/C=C/C(=S)N |
SMILES |
CCOC1=CC=C(C=C1)C=CC(=S)N |
SMILES canónico |
CCOC1=CC=C(C=C1)C=CC(=S)N |
Sinónimos |
2-Propenethioamide,3-(4-ethoxyphenyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



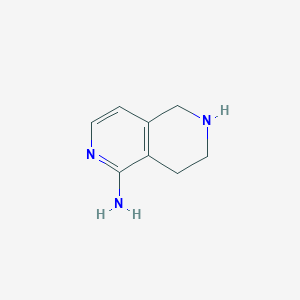
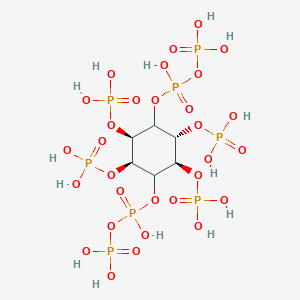
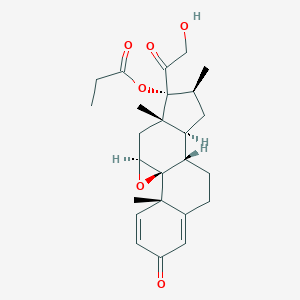
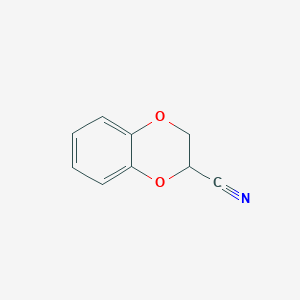
![3-Methyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B119121.png)
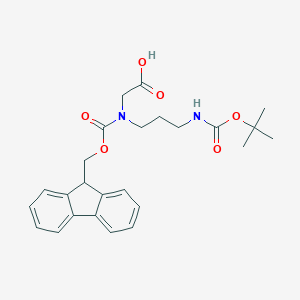
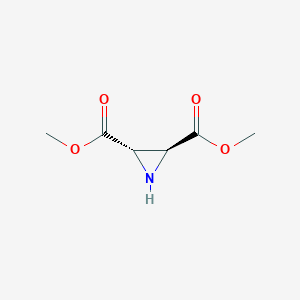
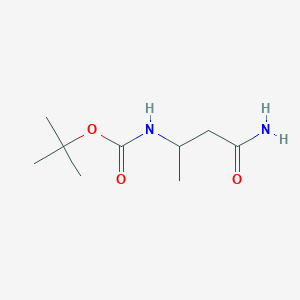
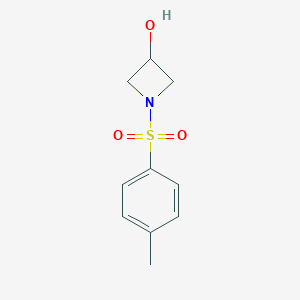
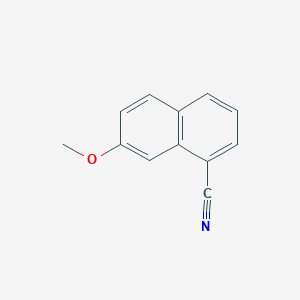
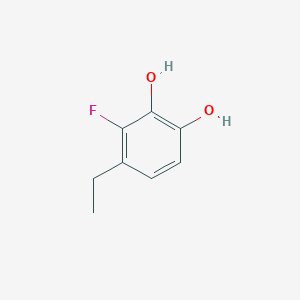
![2-[(5-Nitropyridin-2-yl)amino]propan-1-ol](/img/structure/B119143.png)
![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B119144.png)
